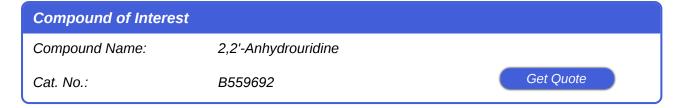


An In-depth Technical Guide to the Chemical Properties of 2,2'-Anhydrouridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2,2'-Anhydrouridine**, a pivotal intermediate in the synthesis of various nucleoside analogs with therapeutic potential. This document details its chemical structure, physicochemical properties, and reactivity. Furthermore, it outlines key experimental protocols for its synthesis, purification, and characterization, and explores its role as an inhibitor of uridine phosphorylase within the pyrimidine salvage pathway.

Introduction

2,2'-Anhydrouridine, also known as O²,2'-cyclouridine, is a modified pyrimidine nucleoside that plays a significant role in medicinal chemistry and drug development. Its rigid bicyclic structure, formed by an ether linkage between the C2 of the uracil base and the C2' of the ribose sugar, makes it a valuable synthon for the stereoselective synthesis of a wide array of antiviral and anticancer nucleoside analogs. Understanding the chemical properties of **2,2'-Anhydrouridine** is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and professionals working in the field of nucleoside chemistry and drug discovery.

Chemical and Physical Properties



2,2'-Anhydrouridine is a white to off-white crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below.

General Properties

Property	Value	Reference(s)
Chemical Formula	C9H10N2O5	[2]
Molecular Weight	226.19 g/mol	[2]
CAS Number	3736-77-4	[2]
Appearance	White to off-white powder	[1]
Melting Point	239-240 °C	[1]
Boiling Point	456.3 ± 55.0 °C (at 760 mmHg)	[3]
Predicted pKa	12.55 ± 0.40	[4]

Solubility

Solvent	Solubility	Reference(s)
Water	Sparingly soluble	[4]
DMSO	Soluble	[3]
Methanol	Moderately soluble	[4]

Spectroscopic Data

While specific peak lists are not readily available in all public databases, 1H NMR, 13C NMR, and Mass Spectrometry are standard methods for the characterization of **2,2'-Anhydrouridine**.

• ¹H NMR: The proton NMR spectrum is complex due to the rigid bicyclic structure. A study on 2'-anhydronucleosides, including **2,2'-Anhydrouridine**, in DMSO and D₂O has been conducted to determine their conformation in solution.[5]



- ¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule. Predicted and experimental spectra are available in databases such as PubChem.[6]
- Mass Spectrometry: The mass spectrum of 2,2'-Anhydrouridine would be expected to show
 the molecular ion peak. Fragmentation patterns of nucleosides typically involve cleavage of
 the glycosidic bond and fragmentation of the sugar and base moieties.[7]

Experimental Protocols Synthesis of 2,2'-Anhydrouridine

A common and efficient method for the industrial preparation of **2,2'-Anhydrouridine** involves the dehydration of uridine.

Materials:

- Uridine
- Dimethylformamide (DMF) or Dimethylacetamide (DMA)
- Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)
- Carbonic acid diester (e.g., diethyl carbonate)
- Ethanol
- Acetonitrile

Procedure:

- Add uridine to anhydrous DMF or DMA.
- Add a small amount of NaHCO₃ or KHCO₃.
- Add carbonic acid diester as a dehydrating agent (molar ratio of 1.1-1.5 to uridine).
- Heat the reaction mixture to 85-130 °C.



- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (uridine) is consumed.
- After the reaction is complete, recover the solvent under reduced pressure.
- To the residue, add a mixed solvent of ethanol and acetonitrile (e.g., 9:1 v/v).
- Stir the mixture, which will cause the product to precipitate as a white solid.
- Cool the mixture and filter to collect the crude product.
- Purify the crude product by recrystallization from ethanol or methanol to obtain colorless crystals of 2,2'-Anhydrouridine.

Purification by Recrystallization

Materials:

- Crude 2,2'-Anhydrouridine
- · Ethanol or Methanol

Procedure:

- Dissolve the crude **2,2'-Anhydrouridine** in a minimal amount of hot ethanol or methanol.
- If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- · Dry the crystals under vacuum.



Determination of Melting Point

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- · Capillary tubes

Procedure:

- Ensure the sample of **2,2'-Anhydrouridine** is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (239-240 °C).
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (the beginning of the melting range)
 and the temperature at which the last solid melts (the end of the melting range).

Kinetic Solubility Assay

Materials:

- 2,2'-Anhydrouridine
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well filter plates
- 96-well UV-transparent plates
- Plate reader

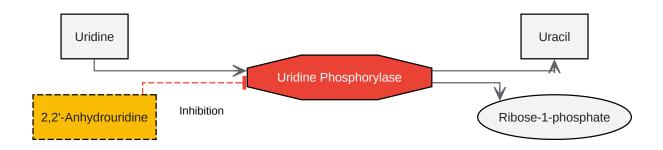


Procedure:

- Prepare a stock solution of 2,2'-Anhydrouridine in DMSO (e.g., 10 mM).
- Add a small volume of the DMSO stock solution to each well of a 96-well filter plate containing PBS (e.g., 5 μL stock to 95 μL PBS).
- Seal the plate and shake at room temperature for a specified time (e.g., 2 hours).
- Filter the solutions into a 96-well UV-transparent plate using a vacuum manifold.
- Measure the absorbance of the filtrate at a predetermined wavelength using a plate reader.
- Calculate the solubility based on a standard curve of known concentrations of 2,2' Anhydrouridine.

Reactivity and Applications Inhibition of Uridine Phosphorylase

2,2'-Anhydrouridine and its derivatives are known inhibitors of uridine phosphorylase, a key enzyme in the pyrimidine salvage pathway.[8] This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[9] By inhibiting this enzyme, the degradation of certain pyrimidine-based chemotherapeutic agents can be prevented, thereby enhancing their efficacy.



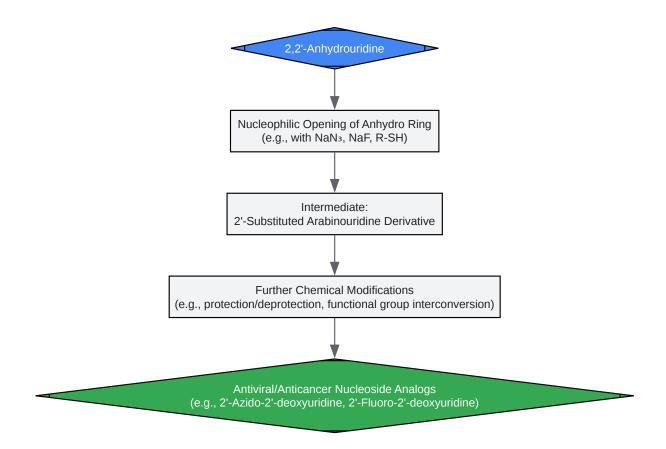
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Caption: Inhibition of Uridine Phosphorylase by **2,2'-Anhydrouridine** in the pyrimidine salvage pathway.



Synthesis of Nucleoside Analogs

The strained anhydro bridge in **2,2'-Anhydrouridine** makes it susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups at the 2'-position of the ribose sugar. This reactivity is extensively utilized in the synthesis of antiviral and anticancer nucleoside analogs.



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Caption: General workflow for the synthesis of nucleoside analogs from **2,2'-Anhydrouridine**.

Safety and Handling

2,2'-Anhydrouridine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is incompatible with strong acids and bases.[4] It should be stored in a cool, dry place, away from incompatible materials. For long-term storage, it is recommended to keep it at -20°C.[4]



Conclusion

2,2'-Anhydrouridine is a chemically versatile and important molecule in the field of medicinal chemistry. Its well-defined chemical and physical properties, coupled with its specific reactivity, make it an indispensable tool for the synthesis of a diverse range of nucleoside analogs with potential therapeutic applications. This technical guide provides a foundational understanding of its properties and the experimental methodologies associated with its use, serving as a valuable resource for researchers dedicated to the development of novel pharmaceuticals.

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